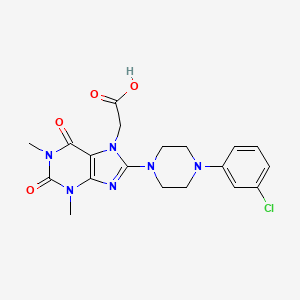
2-(8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C19H21ClN6O4 and its molecular weight is 432.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic molecule that belongs to the class of purine derivatives. Its structural features include a purine core substituted with a piperazine ring and a chlorophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.
- Molecular Formula : C17H19ClN6O2
- Molecular Weight : 374.82 g/mol
- CAS Number : [923129-34-4]
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific kinases and phosphodiesterases, crucial in cellular signaling pathways. This inhibition can affect processes such as cell proliferation and apoptosis.
- Neurotransmitter Modulation : The piperazine moiety interacts with serotonin and dopamine receptors, which may have implications for mood regulation and the treatment of neuropsychiatric disorders.
Biological Activity
Research indicates that compounds similar to this one exhibit significant biological activities, including:
- Antidepressant and Anxiolytic Effects : Studies have demonstrated mood-modulating activities in animal models, suggesting potential applications in treating anxiety and depression .
- Antitumor Properties : Some derivatives have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression .
- Neuroprotective Effects : The ability to modulate neurotransmitter systems suggests potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
1. Pharmacological Evaluation
A study conducted on male Wistar rats evaluated the pharmacodynamic effects of related dimethylpurine derivatives. The results indicated significant antidepressant-like effects, supporting the hypothesis that these compounds can influence mood-related pathways .
2. Kinase Inhibition
Research has highlighted the compound's ability to inhibit various kinases, including those involved in cancer cell signaling. For instance, compounds with similar structures have shown effectiveness against the transforming protein Abl kinase, which plays a role in chronic myeloid leukemia .
Data Tables
| Biological Activity | Target | Effect |
|---|---|---|
| Antidepressant | Serotonin receptors | Mood modulation |
| Anxiolytic | GABA receptors | Reduced anxiety symptoms |
| Antitumor | Tyrosine kinases | Inhibition of tumor growth |
| Neuroprotective | Dopamine receptors | Protection against neuronal damage |
Propiedades
IUPAC Name |
2-[8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O4/c1-22-16-15(17(29)23(2)19(22)30)26(11-14(27)28)18(21-16)25-8-6-24(7-9-25)13-5-3-4-12(20)10-13/h3-5,10H,6-9,11H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKYYVMJUIOYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














